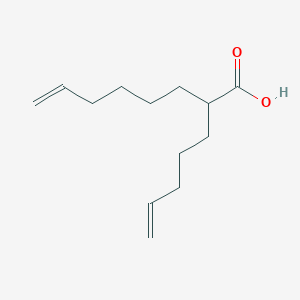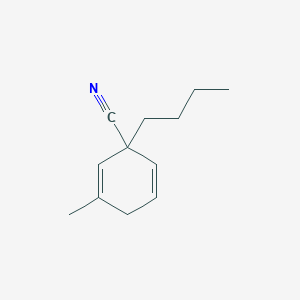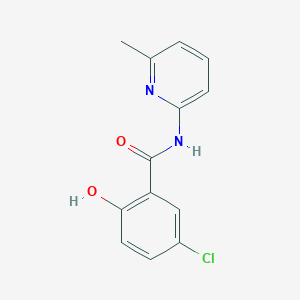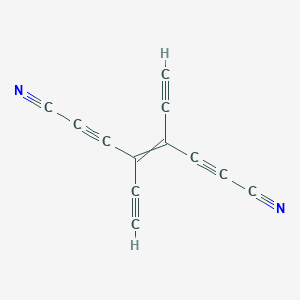![molecular formula C15H15N5O B14227945 1-ethyl-3-(5-phenyl-2H-pyrazolo[3,4-b]pyridin-3-yl)urea CAS No. 557112-45-5](/img/structure/B14227945.png)
1-ethyl-3-(5-phenyl-2H-pyrazolo[3,4-b]pyridin-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3-(5-phenyl-2H-pyrazolo[3,4-b]pyridin-3-yl)urea is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have garnered significant interest in medicinal chemistry . The unique structure of this compound, which includes a pyrazolo[3,4-b]pyridine core, makes it a valuable candidate for various scientific research applications.
Métodos De Preparación
The synthesis of 1-ethyl-3-(5-phenyl-2H-pyrazolo[3,4-b]pyridin-3-yl)urea typically involves the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through the condensation of diphenylhydrazone with pyridine in the presence of iodine.
Substitution Reactions: The core structure can be further modified by introducing various substituents at different positions using reagents such as 1,3-diketones in glacial acetic acid.
Urea Formation: The final step involves the reaction of the substituted pyrazolo[3,4-b]pyridine with ethyl isocyanate to form the desired urea derivative.
Industrial production methods may involve optimizing these synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts and reaction conditions.
Análisis De Reacciones Químicas
1-Ethyl-3-(5-phenyl-2H-pyrazolo[3,4-b]pyridin-3-yl)urea can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields.
Aplicaciones Científicas De Investigación
1-Ethyl-3-(5-phenyl-2H-pyrazolo[3,4-b]pyridin-3-yl)urea has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-ethyl-3-(5-phenyl-2H-pyrazolo[3,4-b]pyridin-3-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways . For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exerting anti-cancer effects .
Comparación Con Compuestos Similares
1-Ethyl-3-(5-phenyl-2H-pyrazolo[3,4-b]pyridin-3-yl)urea can be compared with other pyrazolopyridine derivatives, such as:
1-Phenyl-3-(5-phenyl-2H-pyrazolo[3,4-b]pyridin-3-yl)urea: This compound has a phenyl group instead of an ethyl group, which may affect its biological activity and solubility.
1-Methyl-3-(5-phenyl-2H-pyrazolo[3,4-b]pyridin-3-yl)urea: The presence of a methyl group can influence the compound’s pharmacokinetic properties.
1-Benzyl-3-(5-phenyl-2H-pyrazolo[3,4-b]pyridin-3-yl)urea: The benzyl group may enhance the compound’s ability to cross biological membranes.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
557112-45-5 |
|---|---|
Fórmula molecular |
C15H15N5O |
Peso molecular |
281.31 g/mol |
Nombre IUPAC |
1-ethyl-3-(5-phenyl-2H-pyrazolo[3,4-b]pyridin-3-yl)urea |
InChI |
InChI=1S/C15H15N5O/c1-2-16-15(21)18-14-12-8-11(9-17-13(12)19-20-14)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H3,16,17,18,19,20,21) |
Clave InChI |
HXYFPOBULYHGFW-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)NC1=C2C=C(C=NC2=NN1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Potassium {(E)-[1-(naphthalen-1-yl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14227869.png)
![2-{(E)-[5-(Furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]diazenyl}benzonitrile](/img/structure/B14227872.png)



![1-[(1-Phenylethyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B14227900.png)
![1,2,3-Trisilabicyclo[1.1.0]buta-1,2-dien-4-one](/img/structure/B14227920.png)


![2-chloro-N-[2-(6-chloropyridin-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14227940.png)
![5-Heptynal, 3,3-bis[(phenylmethoxy)methyl]-](/img/structure/B14227941.png)


![3-[(7-Phenylhept-3-yn-2-yl)oxy]prop-2-en-1-ol](/img/structure/B14227972.png)
